Isotopic Purity Profile
Formoterol-D6 (Major) is supplied as a mixture of diastereomers with a defined isotopic distribution. A representative batch analysis documents an isotopic composition of 80% D6-labeled species, 18% D5, and 2% D4 . This distribution, confirmed by LC-MS and NMR characterization, contrasts with lower deuterium-labeled analogs such as Formoterol-d3, which possess fewer deuterium atoms and consequently a reduced mass shift, potentially increasing the risk of isotopic interference from naturally occurring M+1 and M+2 isotopes of the unlabeled analyte [1].
| Evidence Dimension | Isotopic purity profile (batch-level characterization) |
|---|---|
| Target Compound Data | 80% d6, 18% d5, 2% d4 |
| Comparator Or Baseline | Formoterol-d3 (theoretical mass shift +3 Da); unlabeled formoterol (mass shift 0 Da) |
| Quantified Difference | Mass shift: +6 Da (D6) vs. +3 Da (D3) vs. 0 Da (unlabeled) |
| Conditions | Batch analysis via LC-MS and NMR |
Why This Matters
Procurement of a product with documented batch-specific isotopic purity ensures minimal cross-talk between the internal standard and analyte channels, which is essential for achieving the lower limit of quantitation (LLOQ) required in sub-pg/mL bioanalytical assays.
- [1] Duxbury K, Owen L, Gillingwater S, Keevil B. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Ann Clin Biochem. 2008;45(Pt 2):210-212. View Source
